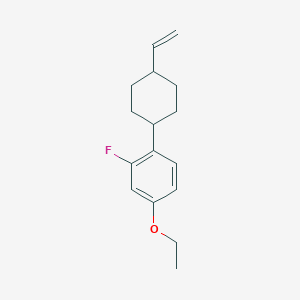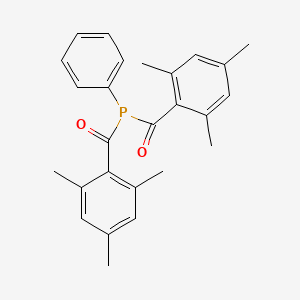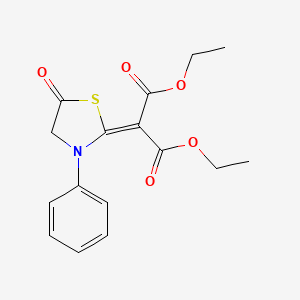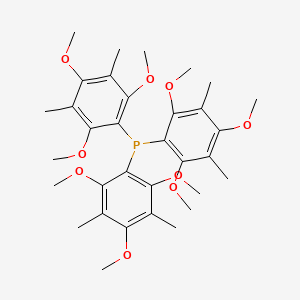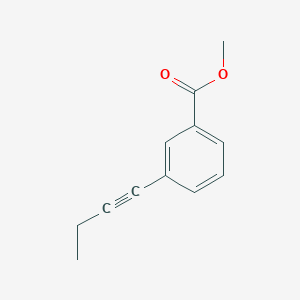
Benzoic acid, 3-(1-butynyl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 3-(1-butynyl)-, methyl ester is an organic compound with the molecular formula C12H12O2. It is an ester derivative of benzoic acid, featuring a butynyl group attached to the benzene ring. This compound is known for its unique chemical structure, which includes aromatic, ester, and alkyne functionalities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-(1-butynyl)-, methyl ester typically involves the esterification of 3-(1-butynyl)benzoic acid with methanol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction can be represented as follows:
3-(1-butynyl)benzoic acid+methanolacid catalystbenzoic acid, 3-(1-butynyl)-, methyl ester+water
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes, such as the use of solid acid catalysts or enzymatic catalysis to enhance yield and selectivity. These methods are designed to be scalable and environmentally friendly, minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-(1-butynyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or ozone (O3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Concentrated sulfuric acid (H2SO4) for nitration, or bromine (Br2) in the presence of a catalyst for halogenation.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives
Scientific Research Applications
Benzoic acid, 3-(1-butynyl)-, methyl ester has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 3-(1-butynyl)-, methyl ester involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with biological targets. The alkyne group may participate in click chemistry reactions, forming stable triazole linkages with azides .
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: An ester of benzoic acid with a simpler structure, lacking the alkyne group.
Ethyl benzoate: Similar to methyl benzoate but with an ethyl group instead of a methyl group.
Phenylacetylene: Contains an alkyne group attached to a benzene ring but lacks the ester functionality.
Uniqueness
Benzoic acid, 3-(1-butynyl)-, methyl ester is unique due to the presence of both ester and alkyne groups, which confer distinct reactivity and potential for diverse chemical transformations. This combination of functionalities makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .
Properties
CAS No. |
880348-98-1 |
|---|---|
Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
methyl 3-but-1-ynylbenzoate |
InChI |
InChI=1S/C12H12O2/c1-3-4-6-10-7-5-8-11(9-10)12(13)14-2/h5,7-9H,3H2,1-2H3 |
InChI Key |
DZBHLJKJLXZFNU-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CC1=CC(=CC=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


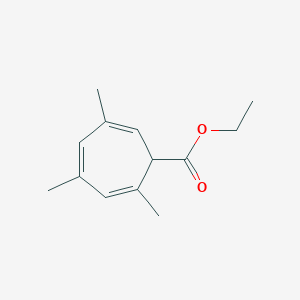
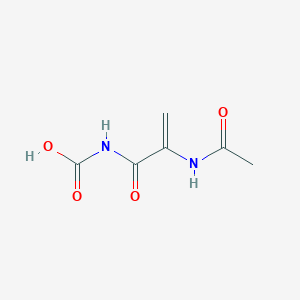
![N~1~-[1-(Naphthalen-1-yl)ethyl]-N~2~-(2-phenylpropyl)ethane-1,2-diamine](/img/structure/B12601471.png)
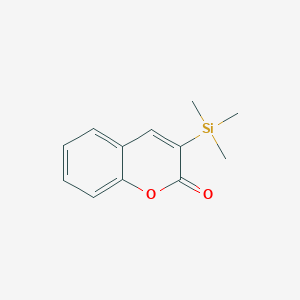
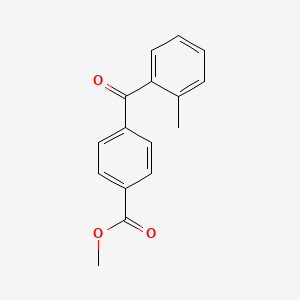
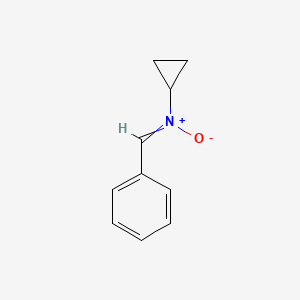
![Benzene, 1-[2-(phenylsulfonyl)-1-cyclobuten-1-yl]-4-(trifluoromethyl)-](/img/structure/B12601484.png)
![[(Anthracen-9-yl)methyl]methylcarbamodithioic acid](/img/structure/B12601486.png)
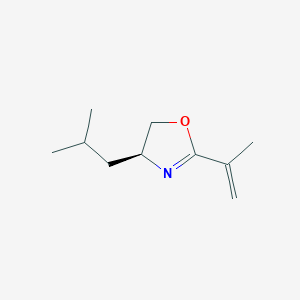
![Phosphonic acid, [(butyloctylamino)methyl]-, bis(2-ethylhexyl) ester](/img/structure/B12601503.png)
